molecular formula C8H9ClO3S B1618118 Anisole, p-[(chloromethyl)sulfonyl]- CAS No. 7205-96-1

Anisole, p-[(chloromethyl)sulfonyl]-

Cat. No.: B1618118
CAS No.: 7205-96-1
M. Wt: 220.67 g/mol
InChI Key: YEAQVAIQWMHJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anisole, p-[(chloromethyl)sulfonyl]- is an organic compound with the molecular formula C8H9ClO3S It is a derivative of anisole, where the para position of the benzene ring is substituted with a chloromethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Anisole, p-[(chloromethyl)sulfonyl]- can be synthesized through a multi-step process. One common method involves the chloromethylation of anisole, followed by sulfonylation. The chloromethylation can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The resulting p-chloromethyl anisole is then treated with a sulfonylating agent, such as chlorosulfonic acid, to yield the final product.

Industrial Production Methods

Industrial production of anisole, p-[(chloromethyl)sulfonyl]- typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Anisole, p-[(chloromethyl)sulfonyl]- undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfides.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Nucleophilic substitution: Products include p-(alkoxymethyl)sulfonyl anisole, p-(thiomethyl)sulfonyl anisole, and p-(aminomethyl)sulfonyl anisole.

    Oxidation: Sulfone derivatives such as p-[(chloromethyl)sulfonyl]sulfone.

    Reduction: Sulfide derivatives like p-[(chloromethyl)sulfanyl]anisole.

Scientific Research Applications

Anisole, p-[(chloromethyl)sulfonyl]- has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of anisole, p-[(chloromethyl)sulfonyl]- involves its interaction with nucleophiles and electrophiles. The chloromethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The sulfonyl group can participate in various redox reactions, influencing the compound’s reactivity and stability. These interactions are crucial in its applications in organic synthesis and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl chloride: Similar structure but lacks the sulfonyl group.

    4-Methoxybenzoyl chloride: Contains a carbonyl group instead of a sulfonyl group.

    4-Methoxybenzyl alcohol: The chloromethyl group is replaced by a hydroxymethyl group.

Uniqueness

Anisole, p-[(chloromethyl)sulfonyl]- is unique due to the presence of both chloromethyl and sulfonyl groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Properties

IUPAC Name

1-(chloromethylsulfonyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-12-7-2-4-8(5-3-7)13(10,11)6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAQVAIQWMHJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324009
Record name Anisole, p-[(chloromethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7205-96-1
Record name Anisole, p-[(chloromethyl)sulfonyl]-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anisole, p-[(chloromethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anisole, p-[(chloromethyl)sulfonyl]-
Reactant of Route 2
Reactant of Route 2
Anisole, p-[(chloromethyl)sulfonyl]-
Reactant of Route 3
Reactant of Route 3
Anisole, p-[(chloromethyl)sulfonyl]-
Reactant of Route 4
Reactant of Route 4
Anisole, p-[(chloromethyl)sulfonyl]-
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Anisole, p-[(chloromethyl)sulfonyl]-
Reactant of Route 6
Reactant of Route 6
Anisole, p-[(chloromethyl)sulfonyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.